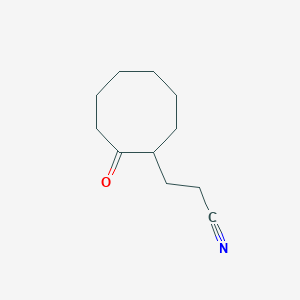

3-(2-Oxocyclooctyl)propanenitrile

Description

3-(2-Oxocyclooctyl)propanenitrile is a cyclic ketone-containing nitrile compound characterized by an eight-membered cycloalkane ring with a ketone group at the 2-position and a propanenitrile substituent. This structure confers unique reactivity, particularly in cyclization and nucleophilic addition reactions, making it valuable in synthetic organic chemistry and pharmaceutical intermediate synthesis.

Properties

CAS No. |

100054-48-6 |

|---|---|

Molecular Formula |

C11H17NO |

Molecular Weight |

179.26 g/mol |

IUPAC Name |

3-(2-oxocyclooctyl)propanenitrile |

InChI |

InChI=1S/C11H17NO/c12-9-5-7-10-6-3-1-2-4-8-11(10)13/h10H,1-8H2 |

InChI Key |

HOGLAHNCLICYLM-UHFFFAOYSA-N |

SMILES |

C1CCCC(=O)C(CC1)CCC#N |

Canonical SMILES |

C1CCCC(=O)C(CC1)CCC#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Ring Size and Strain : Smaller rings (cyclopentane, cyclohexane) exhibit higher strain, influencing reactivity. The eight-membered ring in 3-(2-Oxocyclooctyl)propanenitrile likely offers moderate strain, balancing stability and reactivity.

- Electrophilicity : Compounds with multiple oxo groups (e.g., 3-(2,6-Dioxocyclohexyl)propanenitrile ) show enhanced electrophilic character at the carbonyl carbons, enabling diverse nucleophilic attacks.

- Symmetry : The dipropanenitrile derivative leverages symmetry for crystal packing and chain formation, whereas asymmetrical analogs like 3-(2-Oxocyclooctyl)propanenitrile may exhibit less predictable solid-state behavior.

Cyclization Reactions

- 3,3'-(2-Oxocyclopentane-1,3-diyl)dipropanenitrile participates in cyclization to form 6,7-dihydro-5H-cyclopenta[b]pyridine, facilitated by weak C–H···N interactions in the crystal lattice .

- 3-Oxo-3-(thieno[2,3-b]pyridin-2-yl)propanenitrile () undergoes heterocycle functionalization, serving as a precursor for bioactive molecules.

Michael Addition and Conjugate Additions

Pharmaceutical Relevance

- 3-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanenitrile () and 3-Oxo-3-(thieno[2,3-b]pyridin-2-yl)propanenitrile () are intermediates in antiviral and anticancer agent synthesis.

- 3-(2-Oxoazepan-1-yl)propanenitrile () is explored for central nervous system (CNS) drug development due to its azepane scaffold.

Stability and Physicochemical Properties

- Melting Points : The dipropanenitrile analog has a high melting point (335–336 K), attributed to strong intermolecular interactions. Larger rings (e.g., cyclooctyl) may lower melting points due to reduced packing efficiency.

- Solubility: Nitriles with aromatic substituents (e.g., thienopyridine in ) show lower aqueous solubility than aliphatic analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.